molecular formula C17H14N6O4 B11931558 6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole CAS No. 51877-67-9

6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole

Cat. No.: B11931558
CAS No.: 51877-67-9
M. Wt: 366.3 g/mol
InChI Key: HIJXFOFEBGDCDQ-UHFFFAOYSA-N
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Description

Biological nitrification inhibition (BNBI) is a chemical ecological phenomenon where plants release specific compounds from their roots to suppress nitrification. This process is an effective strategy for improving nitrogen uptake by limiting nitrogen losses from agricultural fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of biological nitrification inhibition compounds involves the isolation of target compounds from plant root exudates. For instance, 6-methoxy-2(3H)-benzoxazolone (MBOA), a key biological nitrification inhibition compound, is isolated using chromatographic techniques and bioassays . The process typically involves growing plants hydroponically, collecting root exudates using water-based solutions, and extracting biological nitrification inhibition activity .

Industrial Production Methods: Industrial production of biological nitrification inhibition compounds is still in its nascent stages. The focus is on optimizing the extraction and purification processes to ensure the scalability of production. Techniques such as large-scale chromatography and advanced bioassays are employed to isolate and quantify biological nitrification inhibition compounds from plant root exudates .

Chemical Reactions Analysis

Types of Reactions: Biological nitrification inhibition compounds undergo various chemical reactions, including oxidation and reduction. For example, 6-methoxy-2(3H)-benzoxazolone inhibits the conversion of ammonia to hydroxylamine and hydroxylamine to nitrite in ammonia-oxidizing bacteria .

Common Reagents and Conditions: Common reagents used in the reactions involving biological nitrification inhibition compounds include ammonia monooxygenase and hydroxylamine oxidoreductase. The conditions typically involve soil incubation and the presence of specific enzymes .

Major Products Formed: The major products formed from the reactions involving biological nitrification inhibition compounds include nitrite and nitrate. the activity of these compounds is often reduced due to biodegradation by soil microbes .

Comparison with Similar Compounds

Biological nitrification inhibition compounds are unique in their ability to inhibit nitrification through natural plant processes. Similar compounds include sakuranetin and sorgoleone, which also inhibit nitrification by blocking specific enzymatic pathways . biological nitrification inhibition compounds like 6-methoxy-2(3H)-benzoxazolone are more effective in certain conditions due to their specific molecular targets and pathways .

List of Similar Compounds:
  • Sakuranetin
  • Sorgoleone
  • Methyl 3-(4-hydroxyphenyl) propionate
  • Linoleic acid
  • Brachialactone

Properties

CAS No.

51877-67-9

Molecular Formula

C17H14N6O4

Molecular Weight

366.3 g/mol

IUPAC Name

6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole

InChI

InChI=1S/C17H14N6O4/c24-22(25)10-4-6-12-14(8-10)20-16(18-12)2-1-3-17-19-13-7-5-11(23(26)27)9-15(13)21-17/h4-9H,1-3H2,(H,18,20)(H,19,21)

InChI Key

HIJXFOFEBGDCDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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